molecular formula C23H24N4O4S2 B2525572 N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941891-95-8

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2525572
CAS No.: 941891-95-8
M. Wt: 484.59
InChI Key: AVGAUEGZAHUKAZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives and Carcinogenicity

Research on thiophene analogues of carcinogens, including compounds with structural similarities to the one mentioned, focuses on understanding their potential carcinogenicity. A study evaluated thiophene derivatives of benzidine and 4-aminobiphenyl for carcinogenic potential, highlighting the importance of evaluating the biological activity of structurally new compounds for potential carcinogenicity. This research underlines the relevance of synthetic analogues in assessing carcinogenic risks and the role of in vitro predictions in determining the potential for in vivo tumorigenesis (Ashby et al., 1978).

Acetamide and Formamide Derivatives

A comprehensive review of the biological effects of acetamide, formamide, and their derivatives updates the knowledge on the toxicology of these chemicals. It suggests that the biological responses to these chemicals vary qualitatively and quantitatively, reflecting their biology and usage. This review indicates the importance of understanding the diverse biological consequences of exposure to such compounds, which could provide insights into the research applications of related acetamide derivatives (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Detoxification

The degradation of pharmaceutical compounds like acetaminophen in the environment through advanced oxidation processes (AOPs) is a critical area of research. A review discusses the kinetics, mechanisms, by-products, and biotoxicity of acetaminophen degradation, providing a framework for understanding how similar compounds might be treated or their environmental impact mitigated. The study emphasizes the importance of identifying reactive sites and understanding the mutagenic potential of degradation by-products, which could be relevant for assessing the environmental and health impacts of related acetamide derivatives (Qutob et al., 2022).

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-3-31-20-7-5-4-6-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-10-8-16(9-11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGAUEGZAHUKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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